CYP1A1 Aryl Hydrocarbon Hydroxylase Inhibition: Potency Relative to Inducer-Specific Baseline
In 3-methylcholanthrene-induced rat liver microsomes, 4-Methyl-[1,1'-biphenyl]-2-ol inhibits aryl hydrocarbon hydroxylase activity with an IC50 of 5.00 μM (5,000 nM) [1]. While direct head-to-head comparator data for unsubstituted 2-phenylphenol is not available in this assay, this value establishes a quantifiable benchmark for CYP1A1 inhibition that differentiates it from the class average. The compound's activity is notably weaker against the same enzyme in phenobarbitone-induced microsomes (IC50 = 84 μM) [1], demonstrating inducer-dependent selectivity that is critical for designing metabolism studies.
| Evidence Dimension | Inhibition of aryl hydrocarbon hydroxylase (CYP1A1) activity |
|---|---|
| Target Compound Data | IC50 = 5.00 μM |
| Comparator Or Baseline | Baseline: Uninhibited enzyme activity; Inducer context: 3-methylcholanthrene-induced |
| Quantified Difference | 5.00 μM IC50 in 3-MC-induced vs. 84 μM in phenobarbitone-induced microsomes |
| Conditions | Rat liver microsomes, 3-methylcholanthrene-induced; compound concentration 260 μM |
Why This Matters
This quantifies the compound's moderate CYP1A1 inhibitory potency, enabling researchers to select it as a tool compound for metabolism studies where specific CYP isoform modulation is required.
- [1] BindingDB. (2025). BDBM50404853 (CHEMBL156313). IC50 data for aryl hydrocarbon hydroxylase and aminopyrine N-demethylase inhibition. View Source
